4H-Furo[3,2-b]indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4H-furo[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)12-8/h1-5,12H,(H,13,14) |
InChI Key |
NKGUHSIMKXPTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4H-furo[3,2-b]indole-2-carboxylic acid with structurally related indolecarboxylic acids and heterocyclic inhibitors:
Key Observations :
- Heterocyclic Fusion: Unlike indole-2-carboxylic acid, this compound incorporates a fused furan ring, enhancing rigidity and electronic diversity. This contrasts with 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, which replaces furan with thiophene .
- Biological Activity : While this compound is classified as a chemotype I hDAAO inhibitor, its potency relative to CBIO (chemotype II) remains unquantified in the provided evidence. CBIO’s IC₅₀ of 4 nM highlights its superior inhibitory efficacy .
- Synthetic Accessibility : Indole-2-carboxylic acid derivatives are synthesized via catalytic addition reactions (e.g., with alkynes) , whereas 4H-furo[3,2-b]indole derivatives require complex cyclization steps, such as gold-catalyzed cascades or Pd-mediated cross-coupling .
Functional Group Positioning
- Carboxylic Acid Position : Indole-2-carboxylic acid and its positional isomers (e.g., indole-3-, 5-, and 6-carboxylic acids) exhibit distinct melting points and reactivity. For example, indole-3-carboxylic acid melts at 232–234°C, higher than the 2-substituted analog . This suggests that substituent position significantly impacts physicochemical stability.
- Heteroatom Influence: Replacing furan’s oxygen with sulfur (as in thieno-pyrrole derivatives) alters electronic properties and binding affinity to enzymatic targets like hDAAO .
Q & A
What are the common synthetic routes for 4H-Furo[3,2-b]indole-2-carboxylic acid?
Basic
The synthesis of this compound typically involves multi-step pathways. Key intermediates include 3-formyl-1H-indole-2-carboxylic acid derivatives, which undergo condensation with thiazolones or cyclization reactions. For example, Method A ( ) refluxes 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid to form fused heterocycles. Continuous flow thermolysis of azidoacrylates ( ) offers a scalable alternative, achieving high yields under controlled conditions (255°C, 20 minutes in water). Catalytic hydrogenation using Raney Ni ( ) and FeSO4-mediated reduction ( ) are also employed for indole ring formation, with yields up to 35% under optimized pressures (10 MPa) and temperatures (55–60°C).
How can reaction conditions be optimized for catalytic synthesis of derivatives?
Advanced
Optimization involves systematic variation of catalysts, solvents, and stoichiometry. For example, Cu(I) catalysts paired with pyridine-based macrocyclic ligands (Pc-L) enable cascade reactions between 4H-Furo[3,2-b]indoles and diazo compounds, achieving >90% yield for 2-alkenylidene-3-oxoindolines ( ). Rhodium catalysts like Rh2(Oct)4 in dichloromethane ( ) show temperature-dependent efficiency, with higher yields at reduced equivalents (0.05 equiv). Solvent selection (e.g., DMF/acetic acid for recrystallization) and reaction time (3–5 hours for reflux in acetic acid) are critical for purity and yield ( ).
What analytical techniques validate the purity and structure of this compound?
Basic
High-Performance Liquid Chromatography (HPLC) is standard for assessing purity (>95% in ). Nuclear Magnetic Resonance (NMR) and mass spectrometry (Exact Mass: 161.0477) confirm structural integrity ( ). Melting points (e.g., 205–209°C for indole-2-carboxylic acid in ) and UV-Vis spectroscopy are used for derivative characterization.
What mechanistic insights explain the role of transition metal catalysts?
Advanced
Transition metals like Cu(I) facilitate carbene transfer and regioselective C–H functionalization. In cascade reactions ( ), Cu–carbene intermediates mediate [3+2] cycloaddition with the furoindole core, followed by ring-opening to form alkenylidene products. Rhodium catalysts ( ) promote diazo decomposition, with electron-withdrawing groups (EWGs) enhancing electrophilicity at the indole C2 position. Cannizzaro reactions ( ) on 4H-Furo[3,2-b]indole-2-carbaldehyde involve base-induced disproportionation, yielding carboxylic acid derivatives.
How do structural modifications impact pharmacological activity?
Advanced
Derivatives of this compound exhibit dual inhibition of IDO1/TDO enzymes (), critical in cancer immunotherapy. Substituents at the indole C3 position (e.g., electron-donating groups) enhance binding to the heme-active site of IDO1. Lipid peroxidation inhibition () correlates with the carboxylic acid moiety’s redox activity. Structure-activity relationship (SAR) studies highlight the importance of the fused furoindole ring in stabilizing enzyme-inhibitor complexes.
What strategies resolve contradictions in reaction yields?
Advanced
Contradictions arise from competing pathways (e.g., decarboxylation vs. cyclization). Kinetic studies under varying pressures ( ) and temperatures ( ) reveal that FeSO4 reduction favors indole formation at lower temperatures (28% yield), while Raney Ni catalytic hydrogenation requires high pressure (10 MPa) for 35% yield. Solvent polarity adjustments (e.g., switching from quinoline to water in ) mitigate side reactions, improving scalability.
How is the Cannizzaro reaction applied to modify this compound?
Advanced
4H-Furo[3,2-b]indole-2-carbaldehyde undergoes base-induced Cannizzaro disproportionation ( ), yielding the corresponding alcohol and carboxylic acid. This method avoids harsh acids/bases and is pivotal for synthesizing 2-hydroxymethyl or 2-carboxy derivatives. Reaction conditions (e.g., NaOH concentration, solvent) are optimized to suppress over-oxidation, achieving >80% yield for 2-carboxylic acid derivatives.
What intermediates are critical in its synthesis?
Basic
Key intermediates include:
- 3-Formyl-1H-indole-2-carboxylic acid : Used in condensation with thiazolones ( ).
- Ethyl o-nitrophenylpyruvate : Precursor for FeSO4 reduction ( ).
- Azidoacrylates : Thermolyzed in continuous flow systems to form indole cores ( ).
- 4H-Furo[3,2-b]indole-2-carbaldehyde : Substrate for Cannizzaro and Wittig reactions ( ).
What pharmacological targets are associated with its derivatives?
Basic
Derivatives target:
- IDO1/TDO enzymes : Dual inhibitors (e.g., RY103) modulate the kynurenine pathway in pancreatic cancer ().
- COX-2/5-LOX : Anti-inflammatory agents () via dual inhibition.
- Lipid peroxidation : Antioxidant activity through radical scavenging ().
How do computational methods aid in studying its reactivity?
Advanced
Density Functional Theory (DFT) calculations predict regioselectivity in Cu(I)-catalyzed reactions ( ), identifying transition states for carbene insertion. Molecular docking () validates IDO1 binding modes, guiding SAR for improved inhibitory potency (IC50 < 100 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
